molecular formula C26H19BrN2O2S B10876529 4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine

4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine

Cat. No.: B10876529
M. Wt: 503.4 g/mol
InChI Key: WIXRJJQOLBRJJT-XAYXJRQQSA-N
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Description

N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is a complex organic compound that features a combination of bromophenyl, methylthiazolyl, methoxyphenyl, and chromenylidene groups

Properties

Molecular Formula

C26H19BrN2O2S

Molecular Weight

503.4 g/mol

IUPAC Name

(E)-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)chromen-4-imine

InChI

InChI=1S/C26H19BrN2O2S/c1-16-25(18-7-11-19(27)12-8-18)29-26(32-16)28-22-15-24(17-9-13-20(30-2)14-10-17)31-23-6-4-3-5-21(22)23/h3-15H,1-2H3/b28-22+

InChI Key

WIXRJJQOLBRJJT-XAYXJRQQSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the reaction of 4-bromobenzaldehyde with thioamide and methyl iodide under basic conditions to form the thiazole ring.

    Synthesis of the Chromene Derivative: The chromene moiety is synthesized by reacting 4-methoxybenzaldehyde with a suitable phenol derivative under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the thiazole and chromene derivatives using a suitable amine under catalytic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds.

    Substitution: Halogen substitution reactions can occur using nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole and chromene derivatives.

Scientific Research Applications

N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes involved in cell proliferation, making it a potential anti-cancer agent.

    Pathways Involved: It affects the MAPK/ERK signaling pathway, which is crucial for cell division and growth.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE
  • **N-[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE

Uniqueness

N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity compared to its chloro and fluoro analogs.

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